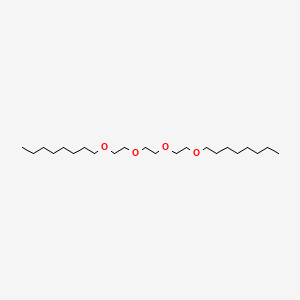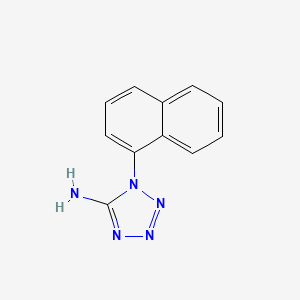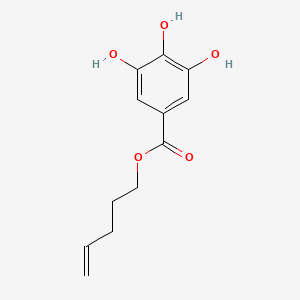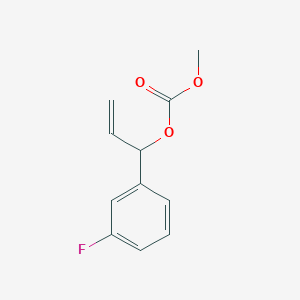
9,12,15,18-Tetraoxahexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15,18-Tetraoxahexacosane typically involves the reaction of appropriate diols with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the diol, resulting in the formation of the polyether chain.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes involving the use of large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of advanced catalysts and purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
9,12,15,18-Tetraoxahexacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
9,12,15,18-Tetraoxahexacosane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 9,12,15,18-Tetraoxahexacosane involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence biochemical pathways. The compound can also interact with lipid membranes, altering their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane
- 6,9,12,15,18,21-Tetracosahexaenoic acid
Uniqueness
9,12,15,18-Tetraoxahexacosane is unique due to its specific polyether structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of flexibility and solubility in various solvents, making it suitable for a wide range of applications.
Propiedades
Número CAS |
180330-58-9 |
|---|---|
Fórmula molecular |
C22H46O4 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O4/c1-3-5-7-9-11-13-15-23-17-19-25-21-22-26-20-18-24-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
FTVMYCYPAGFMOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCOCCOCCOCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)


![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)



![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)

![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
